3-Propoxypropanoyl chloride

Description

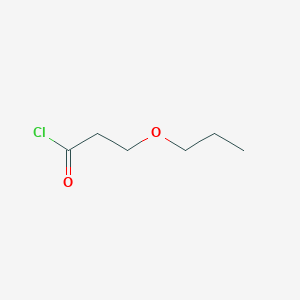

3-Propoxypropanoyl chloride is an acyl chloride derivative characterized by a propoxy (OCH₂CH₂CH₃) group attached to the β-carbon of the propanoyl chloride backbone. Its molecular structure can be represented as CH₂CH(OCH₂CH₂CH₃)COCl, though discrepancies exist in the provided evidence. erroneously lists its molecular formula as C₈H₁₀Cl₂, which conflicts with the expected formula for a non-cyclic structure. Based on standard nomenclature, the correct formula should be C₆H₁₁ClO₂ (propanoyl chloride: C₃H₅ClO + propoxy group: C₃H₇O).

Acyl chlorides like this compound are highly reactive intermediates in organic synthesis, commonly used for introducing acyl groups or forming esters and amides. The propoxy substituent likely enhances solubility in non-polar solvents compared to simpler acyl chlorides, while the chlorine atom at the carbonyl position maintains electrophilicity for nucleophilic substitutions .

Properties

CAS No. |

56680-77-4 |

|---|---|

Molecular Formula |

C6H11ClO2 |

Molecular Weight |

150.60 g/mol |

IUPAC Name |

3-propoxypropanoyl chloride |

InChI |

InChI=1S/C6H11ClO2/c1-2-4-9-5-3-6(7)8/h2-5H2,1H3 |

InChI Key |

MPCOZACGVJODDO-UHFFFAOYSA-N |

Canonical SMILES |

CCCOCCC(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Propoxypropanoyl chloride can be synthesized through several methods. One common method involves the reaction of 3-propoxypropanoic acid with thionyl chloride. The reaction typically proceeds as follows:

C6H12O3+SOCl2→C6H11ClO2+SO2+HCl

In this reaction, 3-propoxypropanoic acid is treated with thionyl chloride, resulting in the formation of this compound, sulfur dioxide, and hydrogen chloride. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the acyl chloride.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and safety. The use of automated systems allows for precise control of reaction parameters, minimizing the risk of side reactions and improving yield.

Chemical Reactions Analysis

Hydrolysis with Water

Reaction : Rapid exothermic hydrolysis produces 3-propoxypropanoic acid and hydrochloric acid:

Mechanism :

-

Nucleophilic attack : Water oxygen attacks the electrophilic carbonyl carbon.

-

Elimination : Chloride ion departure regenerates the carbonyl group.

| Reactants | Conditions | Products | By-products | References |

|---|---|---|---|---|

| 3-Propoxypropanoyl chloride, H₂O | Room temperature | 3-Propoxypropanoic acid | HCl |

Reaction with Alcohols (Esterification)

Reaction : Forms esters with alcohols under mild conditions:

Mechanism :

-

Nucleophilic addition : Alcohol attacks the carbonyl carbon.

-

Elimination : Chloride expulsion and proton transfer yield the ester .

Example : Reaction with methanol produces methyl 3-propoxypropanoate.

| Reactants | Conditions | Products | By-products | References |

|---|---|---|---|---|

| This compound, MeOH | 0–25°C, anhydrous | Methyl 3-propoxypropanoate | HCl |

Reaction with Amines (Amide Formation)

Reaction : Forms substituted amides with primary/secondary amines:

Mechanism :

-

Nucleophilic attack : Amine lone pair targets the carbonyl carbon.

Example : Reaction with dimethylamine yields N,N-dimethyl-3-propoxypropanamide.

| Reactants | Conditions | Products | By-products | References |

|---|---|---|---|---|

| This compound, (CH₃)₂NH | 0–25°C, base (e.g., NaOH) | N,N-dimethyl-3-propoxypropanamide | Dimethylammonium chloride |

Reaction with Carboxylic Acids (Anhydride Formation)

Reaction : Forms mixed anhydrides with carboxylic acids:

Mechanism :

-

Nucleophilic displacement : Carboxylic acid oxygen replaces chloride.

Note : Reaction kinetics may be slower due to steric hindrance from the propoxy group .

Reaction with Grignard Reagents

Reaction : Forms ketones after quenching:

Mechanism :

Scientific Research Applications

Chemistry: 3-Propoxypropanoyl chloride is used as a building block in the synthesis of various organic compounds. Its reactivity makes it a valuable intermediate in the preparation of pharmaceuticals, agrochemicals, and polymers.

Biology and Medicine: In medicinal chemistry, this compound is used to introduce acyl groups into biologically active molecules, potentially enhancing their pharmacological properties. It is also employed in the synthesis of prodrugs, which are inactive compounds that can be metabolized into active drugs within the body.

Industry: The compound is used in the production of specialty chemicals, including surfactants, plasticizers, and lubricants. Its ability to react with a wide range of nucleophiles makes it versatile for various industrial applications.

Mechanism of Action

The mechanism of action of 3-propoxypropanoyl chloride primarily involves its reactivity as an acylating agent. The acyl chloride group readily reacts with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in synthetic chemistry to modify the structure and properties of organic compounds.

Molecular Targets and Pathways: In biological systems, the compound can acylate proteins, nucleic acids, and other biomolecules, potentially altering their function. The specific molecular targets and pathways depend on the context of its use, such as in drug development or biochemical research.

Comparison with Similar Compounds

Structural and Molecular Differences

The table below compares key structural features and molecular data for 3-propoxypropanoyl chloride and related compounds:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Substituents/Functional Groups |

|---|---|---|---|---|

| This compound | 56680-77-4 | C₆H₁₁ClO₂* | ~150.6* | Propoxy (OCH₂CH₂CH₃), acyl chloride (COCl) |

| Propionyl chloride | 79-03-8 | C₃H₅ClO | 92.52 | Acyl chloride (COCl) |

| 3-Chloropropionyl chloride | 625-36-5 | C₃H₄Cl₂O | 126.97 | Two Cl atoms (β-Cl, COCl) |

| 3-Chloro-2,2-dimethylpropanoyl chloride | 4300-97-4 | C₅H₈Cl₂O | 163.02 | β-Cl, two methyl groups at α-carbon |

| 3-(3-Bromophenyl)propanoyl chloride | 335159-82-5 | C₉H₈BrClO | 247.52 | Aromatic bromophenyl group at β-carbon |

| 3-(Phenylsulfonyl)propanoyl chloride | 3445-53-2 | C₉H₉ClO₃S | 232.68 | Phenylsulfonyl group (SO₂C₆H₅) |

Note: Calculated based on structural assumptions due to conflicting data in .

Key Observations:

- Substituent Effects: The propoxy group in this compound introduces steric bulk and ether functionality, reducing reactivity compared to unsubstituted propionyl chloride but enhancing solubility in lipophilic environments. Halogenation (e.g., 3-chloropropionyl chloride) increases electrophilicity and susceptibility to hydrolysis, making it more reactive than non-halogenated analogs . Aromatic groups (e.g., bromophenyl, phenylsulfonyl) stabilize the molecule via resonance, reducing volatility and directing reactivity toward aromatic substitution or coupling reactions .

Stability and Handling:

- Volatility: Propionyl chloride (BP 80°C) is more volatile than bulkier derivatives like 3-(phenylsulfonyl)propanoyl chloride (likely solid at RT) .

- Hydrolysis Sensitivity : All acyl chlorides require anhydrous conditions, but halogenated derivatives (e.g., 3-chloropropionyl chloride) are more moisture-sensitive due to additional polar substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.